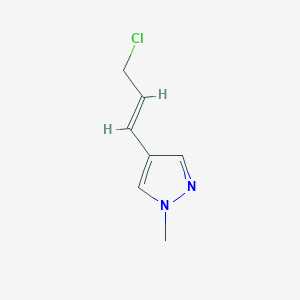

4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

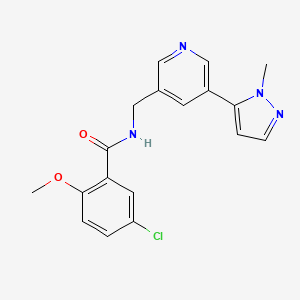

The compound “4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

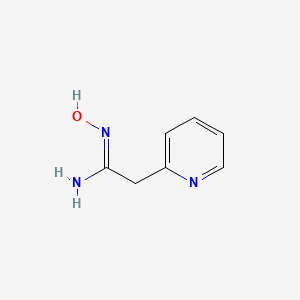

While the specific synthesis of “this compound” is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of a chloroalkene and a tetramethyl dioxaborolane under catalytic conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms . The exact structure of “this compound” would depend on the specific arrangement of its atoms and functional groups .

Chemical Reactions Analysis

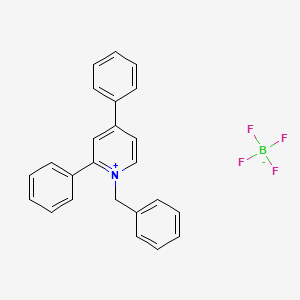

Pyrazole derivatives are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the pyrazole ring . This indicates the reactivity of the nitrogen centers in such compounds, which can be exploited in organic synthesis to create complex molecules.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the crystalline structure of these compounds, as determined by X-ray diffraction, provides insight into their solid-state properties.

Scientific Research Applications

Synthesis Approaches and Optimization

The compound 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole and its derivatives have been the focal point of synthesis studies due to their potential biological activities. Research emphasizes optimizing synthesis methods to yield these compounds efficiently and with environmental consideration. For instance, Liu, Xu, and Xiong (2017) synthesized 3-phenyl-1H-pyrazole derivatives, highlighting the importance of optimizing the synthetic route for compound 1 derivatives, which exhibit potential biological activities (Liu, Xu, & Xiong, 2017).

Molecular and Crystal Structure Studies

Detailed investigations into the molecular and crystal structures of pyrazole derivatives provide insights into their potential applications. Channar et al. (2019) analyzed the structure of a pyrazole derivative, emphasizing the non-coplanar arrangement of the pyrazole and phenyl rings and highlighting the importance of conformational studies in understanding the properties of these compounds (Channar et al., 2019). Similarly, Kariuki, Abdel-Wahab, and El‐Hiti (2021) reported the synthesis and structural characterization of isostructural pyrazole derivatives, revealing their planar molecular structure apart from certain groups, which offers valuable information for their potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of pyrazole derivatives are also of great interest. Gvozdev et al. (2021) conducted a comprehensive study on the phototransformations of a pyrazole derivative, revealing its potential for synthetic applications and the formation of specific compounds through photolysis (Gvozdev et al., 2021).

Future Directions

properties

IUPAC Name |

4-[(E)-3-chloroprop-1-enyl]-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUUUXFLROMSSI-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)/C=C/CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dichlorophenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2647303.png)

![(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2647306.png)

![3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide](/img/structure/B2647308.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2647311.png)

![2-[6-(4-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647314.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)